
N-Hydroxy-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxy group and a phenylethyl group attached to the nitrogen atom of the acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(1-phenylethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-(1-phenylethyl)acetamide with hydroxylamine under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: N-(1-phenylethyl)acetamide and hydroxylamine.
Reaction Conditions: The reaction can be carried out in an aqueous or organic solvent, such as ethanol or methanol, at a temperature range of 50-80°C.
Procedure: The hydroxylamine is added to a solution of N-(1-phenylethyl)acetamide, and the mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
N-Hydroxy-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-(1-phenylethyl)acetamide.
Reduction: The compound can be reduced to form N-(1-phenylethyl)ethanamine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: N-(1-phenylethyl)acetamide.
Reduction: N-(1-phenylethyl)ethanamine.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
N-Hydroxy-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of N-Hydroxy-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-Hydroxy-N-phenylacetamide: Similar structure but lacks the phenylethyl group.
N-(2-hydroxy-1-phenylethyl)acetamide: Similar structure with an additional hydroxy group on the phenylethyl moiety.
N-Phenylacetohydroxamic acid: Contains a hydroxamic acid functional group instead of an acetamide.
Uniqueness
N-Hydroxy-N-(1-phenylethyl)acetamide is unique due to the presence of both a hydroxy group and a phenylethyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
61077-21-2 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
N-hydroxy-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(11(13)9(2)12)10-6-4-3-5-7-10/h3-8,13H,1-2H3 |
InChI 键 |
VWMHZJDWJXVGHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N(C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


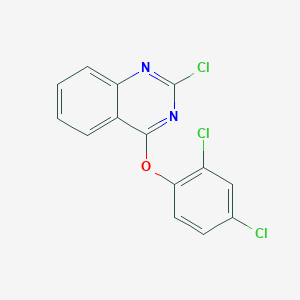
![Acetamide, N-[2-(acetylamino)phenyl]-N-benzo[a]phenazin-5-yl-](/img/structure/B14582854.png)
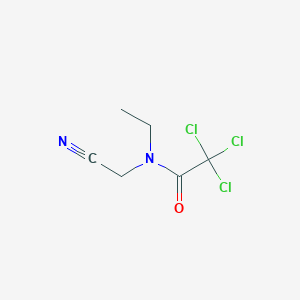


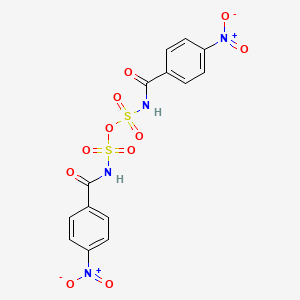
![5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14582885.png)
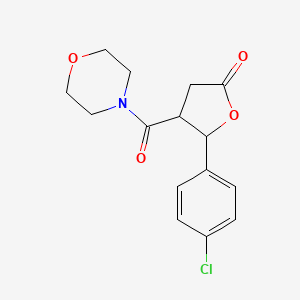
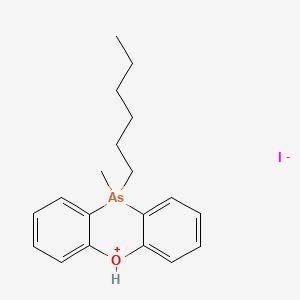
![4-[2-(4-Hydroxyphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582902.png)
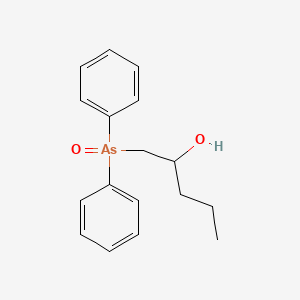
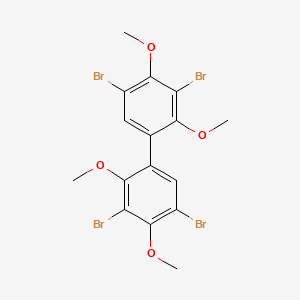
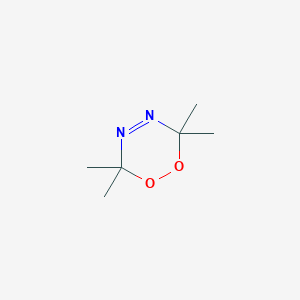
![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl-](/img/structure/B14582935.png)
